
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as naphthalene derivatives, which have been shown to possess a wide range of biological activities. BML-210 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-tumor properties, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has also been shown to exhibit antioxidant and neuroprotective effects. Several studies have demonstrated that N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can protect neurons from oxidative stress and prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. In addition, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide in lab experiments. One of the main limitations is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential side effects of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide and its safety for human use.
Zukünftige Richtungen
There are several future directions for the research on N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide. One of the main areas of focus is the development of new drugs based on the structure of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide. Several studies have demonstrated the potential of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide as a lead compound for the development of new anti-inflammatory and anti-cancer drugs.
In addition, further studies are needed to determine the mechanism of action of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide and its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. The development of new drug delivery systems for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is also an area of active research.
Conclusion:
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to determine its mechanism of action and potential therapeutic applications in other diseases.
Synthesemethoden
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can be synthesized using a multistep process that involves the reaction of 6-bromo-2-naphthol with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and has been used to produce N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is its anti-inflammatory properties. Several studies have shown that N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has also been shown to exhibit anti-cancer and anti-tumor properties. Several studies have demonstrated that N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,18)13(17)16-12-6-4-9-7-11(15)5-3-10(9)8-12/h3-8,18H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHVOHWTOEQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681986 |
Source


|
| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide | |
CAS RN |
1215206-72-6 |
Source


|
| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

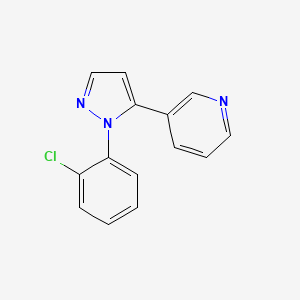



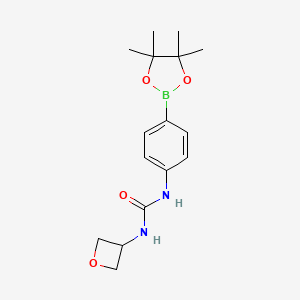
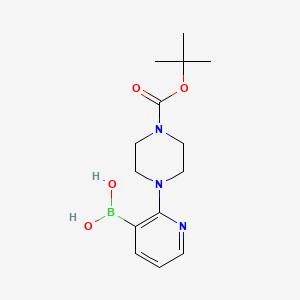
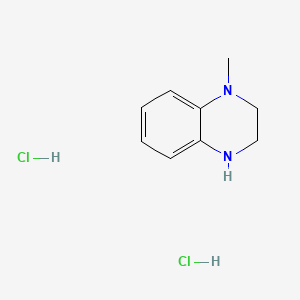
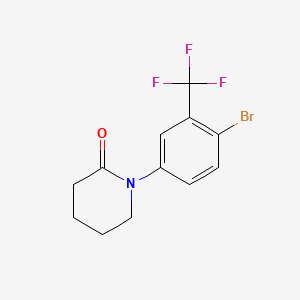
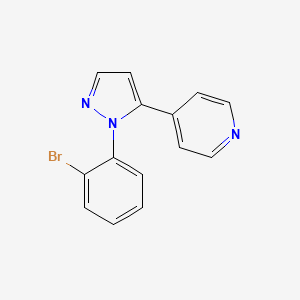
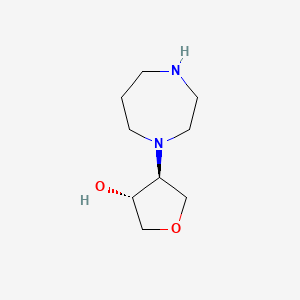
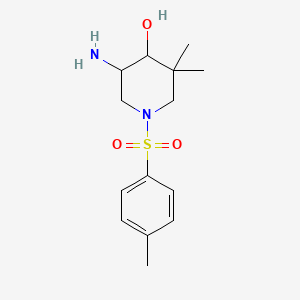


![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)